molecular formula C22H20N2O4 B2574648 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid CAS No. 2138027-84-4

4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B2574648
CAS No.: 2138027-84-4
M. Wt: 376.412
InChI Key: WJLCRUWPHQCNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C22H20N2O4. This compound is notable for its unique structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl group, and a cyano group. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like Fmoc chloride and cyanogen bromide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxamide
  • 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylate

Comparison: Compared to similar compounds, 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a broader range of chemical reactions and makes it more versatile in scientific research .

Properties

IUPAC Name

4-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c23-14-22(20(25)26)9-11-24(12-10-22)21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLCRUWPHQCNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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